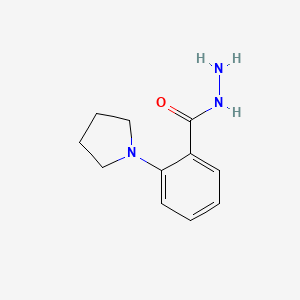

2-(Pyrrolidin-1-yl)benzohydrazide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(Pyrrolidin-1-yl)benzohydrazide is an organic compound with the molecular formula C11H15N3O. It features a benzohydrazide moiety linked to a pyrrolidine ring, making it a versatile molecule in various chemical and biological applications. The compound is known for its potential in medicinal chemistry due to its unique structural properties.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrrolidin-1-yl)benzohydrazide typically involves the reaction of benzohydrazide with pyrrolidine under controlled conditions. One common method includes the condensation of benzohydrazide with pyrrolidine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-quality compounds suitable for various applications .

化学反应分析

Types of Reactions

2-(Pyrrolidin-1-yl)benzohydrazide undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The benzohydrazide moiety can undergo nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol under inert atmosphere.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new hydrazide derivatives with different functional groups .

科学研究应用

сосредот Technological advancements in medicine have led to the development of various compounds with significant biological activities. Among these compounds, hydrazide-hydrazones and pyrrolidine derivatives have garnered attention for their diverse applications.

Hydrazide-Hydrazones

Antimicrobial Activity: Hydrazide-hydrazones exhibit a broad spectrum of bioactivity, including antibacterial, antitubercular, and antifungal properties .

- A study on hydrazide-hydrazones of 2-propylquinoline-4-carboxylic acid showed antibacterial activity against bacterial strains such as Staphylococcus aureus, Micrococcus luteus, Bacillus subtilis, Klebsiella pneumoniae, Vibrio parahaemolyticus, Proteus mirabilis, Escherichia coli, and Pseudomonas aeruginosa .

- Specific hydrazide-hydrazones have demonstrated the ability to inhibit virulence factors in Pseudomonas aeruginosa PAO1, affecting motility, biofilm formation, alginate and pyocyanin production, and susceptibility to H2O2 .

Dual Enoyl-ACP Reductase and DHFR Inhibitors: 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N′-(2-(substituted)acetyl)benzohydrazides have been evaluated for antibacterial and antitubercular properties . These compounds inhibit enoyl ACP reductase and dihydrofolate reductase (DHFR) enzymes, crucial for bacterial survival .

Table of antibacterial activity

| Compound | SA | ML | BS | KP | VP | PM | EC | PA |

|---|---|---|---|---|---|---|---|---|

| 7 | 6 | 8 | 6 | 6 | 8 | 6 | 7 | 6 |

| Ciprofloxacin | 10 | 9 | 12 | 9 | 8 | 10 | 9 | 8 |

SA—Staphylococcus aureus; ML—Micrococcus luteus; BS—Bacillus subtilis; KP—Klebsiella pneumoniae; VP—Vibrio parahaemolyticus; PM—Proteus mirabilis; EC—Escherichia coli; PA—Pseudomonas aeruginosa .

Pyrrolidine Derivatives

Anticancer Agents: Pyrrolidin-2-one derivatives have shown significant pharmacological properties, including anticancer activity .

- Specific pyrrolidinone-hydrazone derivatives bearing a diphenylamine moiety were identified as promising anticancer agents, particularly against prostate cancer (PPC-1) and melanoma (IGR39) cell lines .

- Certain 1-((2-hydroxynaphthalen-1-yl)(phenyl)(methyl))pyrrolidin-2-one derivatives have demonstrated to be potent PI3K inhibitors and anticancer agents .

- 4-(4-Substituted benzylidene)-5-oxopyrrolidine-2-carboxylic acids and their derivatives bearing thiadiazole moiety have shown cytotoxic activity towards the MCF-7 cell line .

- 5-Oxopyrrolidine derivatives have been identified as attractive scaffolds for developing anticancer and antimicrobial compounds, with some compounds exhibiting potent anticancer activity against A549 cells .

Other Applications: Pyrrolidin-2-one derivatives are present in commercial drugs like Piracetam, a nootropic used for cognitive enhancement, and Doxapram, used to treat respiratory failure . Povidone–iodine, a chemical complex of polyvinylpyrrolidone and triiodide, serves as a topical antiseptic agent .

Effect on Cell Migration: Certain 5-oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazides did not inhibit triple-negative breast cancer MDA-MB-231 cell migration compared to the control in wound healing assays .

Pyrazolo[1,5-a]pyrimidines

Pyrazolo[1,5-a]pyrimidines are N-heterocyclic compounds with significant photophysical properties and anticancer potential . These derivatives have enzymatic inhibitory activity, making them potential candidates for new drug designs .

Oxadiazole Derivatives

作用机制

The mechanism of action of 2-(Pyrrolidin-1-yl)benzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form stable complexes with metal ions, which may inhibit the activity of metalloenzymes. Additionally, its hydrazide moiety allows it to act as a nucleophile, forming covalent bonds with electrophilic sites on proteins or other biomolecules. This interaction can lead to the modulation of biological pathways and exert therapeutic effects .

相似化合物的比较

Similar Compounds

Pyrrolidine-2-one: A structural analog with a lactam ring, known for its antitumor activity.

Pyrrolidine-2,5-dione: Another analog with a diketone structure, used in the synthesis of various pharmaceuticals.

Prolinol: A derivative of pyrrolidine with a hydroxyl group, commonly used in asymmetric synthesis.

Uniqueness

2-(Pyrrolidin-1-yl)benzohydrazide is unique due to its combination of a benzohydrazide moiety and a pyrrolidine ring. This structural feature provides it with distinct chemical reactivity and biological activity compared to other similar compounds. Its ability to form stable complexes with metal ions and act as a nucleophile makes it a valuable compound in both research and industrial applications .

生物活性

2-(Pyrrolidin-1-yl)benzohydrazide is an organic compound characterized by the molecular formula C11H15N3O. This compound features a hydrazide moiety linked to a pyrrolidine ring, which contributes to its diverse biological activities and potential applications in medicinal chemistry. The unique structural properties of this compound enable it to interact with various biological targets, making it a subject of interest in pharmacological research.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In studies evaluating its efficacy against various bacterial and fungal strains, the compound demonstrated significant inhibition of growth, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. Additionally, it showed antifungal activity against species like Candida albicans, suggesting its potential as an antimicrobial agent in clinical settings .

Antitumor Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, including those derived from breast and liver cancers. The mechanism of action appears to involve the modulation of apoptotic pathways, leading to increased cell death in malignant cells while exhibiting low toxicity towards normal cells .

Enzyme Inhibition

Another significant aspect of the biological activity of this compound is its role as an enzyme inhibitor. It has been shown to inhibit urease and other hydrolases effectively, which could have implications for treating conditions related to excessive urease activity, such as certain urinary tract infections .

The biological effects of this compound are primarily attributed to its ability to form stable complexes with metal ions and act as a nucleophile. This allows it to interact with electrophilic sites on proteins and enzymes, thereby modulating their activity. The compound's hydrazide structure facilitates these interactions, potentially leading to therapeutic effects through the inhibition of specific biological pathways .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| Pyrrolidine-2-one | Lactam | Antitumor |

| Pyrrolidine-2,5-dione | Diketone | Antimicrobial |

| Prolinol | Hydroxyl derivative | Asymmetric synthesis |

The combination of a benzohydrazide moiety and a pyrrolidine ring in this compound distinguishes it from these analogs, providing unique reactivity and biological activity profiles .

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

- Antimicrobial Study : A recent study evaluated the antimicrobial efficacy of various hydrazides, including this compound, demonstrating significant inhibition against multiple pathogens with minimal side effects on human cells .

- Antitumor Research : In vitro assays revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability among cancer cell lines, suggesting its potential use as an anticancer therapeutic agent .

- Enzyme Inhibition : The compound was assessed for its ability to inhibit urease activity, showing promising results that could lead to new treatments for infections caused by urease-producing bacteria .

属性

IUPAC Name |

2-pyrrolidin-1-ylbenzohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O/c12-13-11(15)9-5-1-2-6-10(9)14-7-3-4-8-14/h1-2,5-6H,3-4,7-8,12H2,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTIHGPBSQKFWSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC=CC=C2C(=O)NN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。